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Compound of Interest

Compound Name: Lancilactone C

Cat. No.: B1204977

Technical Support Center: Lancilactone C
Structural Assignment

This technical support center provides guidance for researchers, scientists, and drug
development professionals working with Lancilactone C, focusing on the critical initial
structural misassignment and its subsequent revision.

Frequently Asked Questions (FAQSs)

Q1: What was the originally proposed structure of Lancilactone C?

Al: The initially proposed structure of Lancilactone C, designated as 1a, was characterized as
a tricyclic triterpenoid featuring a trans-dimethylbicyclo[4.3.0]nonane core linked to a unique 7-
isopropylenecyclohepta-1,3,5-triene moiety.[1][2] This structure was determined based on
extensive analysis of spectroscopic data, including high-resolution mass spectrometry and
various 2D NMR techniques.[3]

Q2: What is the correct, revised structure of Lancilactone C?

A2: The correct structure of Lancilactone C, confirmed through total synthesis, is represented
by structure 1b. The revision was proposed based on discrepancies in NMR data and
supported by biosynthetic considerations.[2][3] The total synthesis of 1b yielded a compound
with *H and 3C NMR spectra that perfectly matched those of the natural product.[3]
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Q3: Why was the original structure of Lancilactone C misassigned?

A3: The initial structural assignment, while based on thorough spectroscopic analysis of the
isolated natural product, led to an incorrect connectivity in the seven-membered ring system.[3]
The definitive proof of misassignment came when the proposed structure 1a was synthesized
for the first time. The NMR spectra of the synthetic compound 1a did not match the spectra of
the natural Lancilactone C, prompting a re-evaluation and revision of the structure.[3]

Q4: What were the key experimental findings that led to the structural revision?
A4: The structural revision was driven by two key findings:

o Total Synthesis: The first total synthesis of the proposed structure (1a) yielded a product
whose NMR data was inconsistent with the data reported for the natural isolate.[3]

o Confirmation by Synthesis: Subsequent synthesis of the revised structure (1b) produced a
compound with *H and 3C NMR data that were in complete agreement with the data for
natural Lancilactone C.[3] This provided unambiguous proof of the correct structure.

Q5: What are the potential pitfalls of working with the incorrect, originally proposed structure?

A5: Using the incorrect structure 1a for experimental work can lead to several significant
issues:

o Misinterpretation of Biological Data: Structure-activity relationship (SAR) studies would be
based on a false premise, potentially leading to incorrect conclusions about the
pharmacophore.

o Wasted Resources: Efforts to synthesize or computationally model the incorrect structure
would be scientifically invalid and inefficient.

« Irreproducible Results: Any biological or chemical findings based on the misassigned
structure would be difficult or impossible to reproduce once the correct structure is known.

Q6: Where can | find the definitive spectroscopic data for the correct structure of Lancilactone
C?
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A6: The complete and verified *H and 3C NMR data for the correct structure of Lancilactone C
(1b) can be found in the supporting information of the publication detailing its total synthesis
and structural revision: Kuroiwa, H., et al. (2023). Total Synthesis and Structure Revision of (+)-
Lancilactone C. Journal of the American Chemical Society, 145(27), 14587-14591.[1][2]

Troubleshooting Guides

Problem: My synthesized compound's NMR spectrum does not match the originally reported
data for Lancilactone C.

o Possible Cause 1: You may have synthesized the correct, revised structure of Lancilactone
C (1b), and are comparing it to the initial, incorrect NMR data interpretation.

o Solution: Compare your *H and 3C NMR data with the data for the synthetic revised
structure 1b from Kuroiwa et al., 2023. The data is provided in the tables below and in the
supporting information of the publication.[1] A match confirms you have the correct
compound.

o Possible Cause 2: You may have inadvertently synthesized the originally proposed, incorrect
structure (1a).

o Solution: Carefully compare your spectral data with the data published for the synthesized
structure la (see tables below). If they match, your synthesis has produced the
misassigned isomer. This confirms the need to revise your synthetic route to target
structure 1b.

Problem: | am attempting to study the anti-HIV activity of Lancilactone C, but my results are
inconsistent with published findings.

o Possible Cause: The compound you are testing may not be the correct structure of
Lancilactone C. The reported anti-HIV activity (ECso of 1.4 ug/mL) is associated with the
revised structure 1b.[3]

o Solution: First, confirm the identity of your compound by comparing its NMR data with the
authenticated data for structure 1b. If your data does not match, you are not working with
the true Lancilactone C, which would explain the discrepancy in biological activity. Ensure
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your starting materials and synthetic procedures are aimed at producing the revised

structure 1b.

Data Presentation

The following tables summarize the key *H and 13C NMR spectral data for the synthesized
proposed structure (1a) and the synthesized revised structure (1b), which corresponds to
natural Lancilactone C. This data is critical for confirming the identity of synthesized

compounds.

(Note: The following data is sourced from the Supporting Information of J. Am. Chem. Soc.
2023, 145, 27, 14587-14591. Please refer to the original publication for complete 2D NMR

correlations and spectra.)

Table 1: Comparison of 13C NMR Data (125 MHz, CDCls)
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Proposed Structure (1a) 8¢ Revised Structure (1b) /

Carbon No.
[ppm] Natural Product dc [ppm]

1 38.9 40.2
2 19.1 18.9
3 42.1 42.1
4 33.6 35.1
5 55.4 53.9
6 25.1 24.9
7 38.6 384
8 147.2 148.5
9 134.5 126.9
10 50.8 49.3
28 14.8 14.8
29 33.5 33.6
30 21.8 21.8

Table 2: Comparison of Selected *H NMR Data (500 MHz, CDCIs)
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Revised Structure (1b) /
Proposed Structure (1a)
Proton . Natural Product 8H [ppm]
OH [ppm] (J in Hz)

(J in Hz)
H-11 6.51 (d, 11.5) 7.01 (d, 8.5)
H-12 6.24 (d, 11.5) 6.95 (d, 8.5)
H-15 5.89 (br s) 5.95 (t, 7.0)
H-25 4.98 (s) 5.11 (s)
H-26 4.87 (s) 4.95 (s)

Experimental Protocols

Key Experiment: Total Synthesis of Revised Lancilactone C (1b)

The unambiguous confirmation of Lancilactone C's structure was achieved through its total
synthesis. A key step in the synthesis of the revised structure 1b was an intramolecular Diels-
Alder reaction. The general methodology is outlined below.

Protocol: Intramolecular Diels-Alder Reaction for Core Construction

» Preparation of Precursor (19): The synthesis begins with the preparation of a cyclization
precursor containing a diene and a dienophile. This was achieved by coupling a diene-
containing moiety with a side chain bearing a propiolic acid derivative via a Suzuki-Miyaura

coupling.[3]

o Cyclization Conditions: The precursor (19) is dissolved in toluene at a suitable concentration
(e.g., 0.01 M).

e Thermal Reaction: The solution is heated to 110 °C in a sealed reaction vessel. The reaction
progress is monitored by thin-layer chromatography (TLC) or LC-MS.

o Aromatization: Upon completion of the cycloaddition, the resulting 1,4-diene is oxidized to
form the aromatic ring. This is achieved by adding an oxidizing agent such as 2,3-dichloro-
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5,6-dicyano-p-benzoquinone (DDQ) to the reaction mixture.[3]

o Work-up and Purification: After the reaction is complete, the mixture is cooled to room
temperature, filtered, and concentrated under reduced pressure. The crude product is then
purified using column chromatography on silica gel to yield the tetracyclic core of the revised
Lancilactone C structure.

Visualizations
Logical Workflow for Structural Revision
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Caption: Logical workflow from initial proposal to final structural revision.
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Caption: Key biosynthetic steps proposed for the formation of Lancilactone C.

Experimental Workflow for Key Synthetic Step
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Caption: Workflow for the intramolecular Diels-Alder/aromatization sequence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1204977?utm_src=pdf-body-img
https://www.benchchem.com/product/b1204977?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/abs/10.1021/jacs.3c04124
https://pubmed.ncbi.nlm.nih.gov/37326375/
https://pubmed.ncbi.nlm.nih.gov/37326375/
https://repository.kulib.kyoto-u.ac.jp/bitstream/2433/284134/1/jacs.3c04124.pdf
https://www.benchchem.com/product/b1204977#addressing-the-initial-structural-misassignment-of-lancilactone-c
https://www.benchchem.com/product/b1204977#addressing-the-initial-structural-misassignment-of-lancilactone-c
https://www.benchchem.com/product/b1204977#addressing-the-initial-structural-misassignment-of-lancilactone-c
https://www.benchchem.com/product/b1204977#addressing-the-initial-structural-misassignment-of-lancilactone-c
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1204977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Troubleshooting & Optimization

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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